![molecular formula C10H21N3O3 B1445247 叔丁基 N-[1-(N'-羟基氨基甲酰基)丙烷-2-基]-N-甲基氨基甲酸酯 CAS No. 1344798-13-5](/img/structure/B1445247.png)

叔丁基 N-[1-(N'-羟基氨基甲酰基)丙烷-2-基]-N-甲基氨基甲酸酯

描述

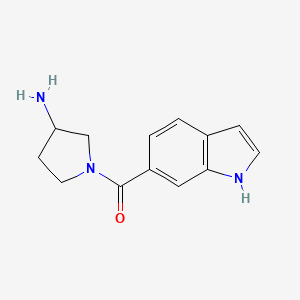

Tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate, also known as TBHM, is a versatile and widely used reagent in synthetic organic chemistry. TBHM is used in a variety of reactions and applications, such as the synthesis of amines, the synthesis of heterocycles, and the synthesis of peptides. TBHM has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals. In addition, TBHM has been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and polymers.

科学研究应用

有机合成构件

叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯已被确定为与有机金属反应的 N-(Boc)-保护的亚硝酮,生成 N-(Boc)羟胺。这类化合物,包括叔丁基 N-羟基氨基甲酸酯等衍生物,是有机合成中的有价值的构件,展示了它们在构建复杂分子中的效用。此类化合物很容易从甲醇-水混合物中的醛制备,展示了它们在 N-(Boc)羟胺合成中的作用,并突出了它们在有机合成中作为多功能构件的重要性 (Guinchard、Vallée 和 Denis, 2005)。

不对称曼尼希反应

该化合物已通过不对称曼尼希反应涉及到叔丁基 (1S,2S)‐2-甲基-3-氧代-1-苯基丙基氨基甲酸酯的合成。这些反应对于手性氨基羰基化合物的合成至关重要,展示了该化合物在创建各种领域(包括药物开发)所需的对映体纯物质中的应用 (Yang、Pan 和 List, 2009)。

狄尔斯-阿尔德反应

该化合物的衍生物已用于狄尔斯-阿尔德反应中,展示了其在构建环状化合物中的效用。例如,叔丁基 3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯(一种相关化合物)展示了叔丁基 N-羟基氨基甲酸酯在合成复杂环状结构中的多功能性,强调了它们在创建药理学相关分子中的作用 (Padwa、Brodney 和 Lynch, 2003)。

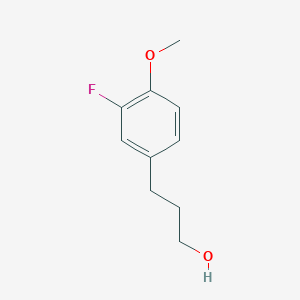

结构表征

已对类似化合物使用二维异核 NMR 实验进行表征,以更好地了解其分子结构。这类研究突出了结构阐明在理解此类化合物的化学行为和潜在应用中的重要性 (Aouine、Faraj、Alami、El-Hallaoui 和 Akhazzane, 2016)。

作用机制

Target of Action

The compound is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and eventually death of the insect .

Mode of Action

Carbamates, like the compound , typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the transmission of nerve impulses in insects and other organisms .

Biochemical Pathways

The primary biochemical pathway affected by carbamates is the cholinergic pathway. By inhibiting acetylcholinesterase, carbamates disrupt the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for this compound are not available, carbamates are generally well absorbed by the gastrointestinal tract, skin, and lungs. They are widely distributed in the body and are primarily metabolized by the liver. The metabolites are usually excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic nerves. This can cause a variety of symptoms, including muscle weakness, blurred vision, and in severe cases, respiratory failure .

Action Environment

The activity and stability of carbamates can be influenced by various environmental factors such as temperature, pH, and presence of other chemicals. For example, some carbamates are known to be less stable and more rapidly degraded in alkaline conditions .

属性

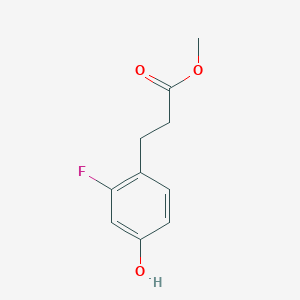

IUPAC Name |

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBISIYPNCVILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O)/N)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate | |

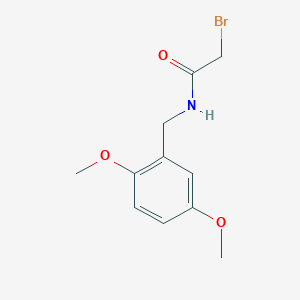

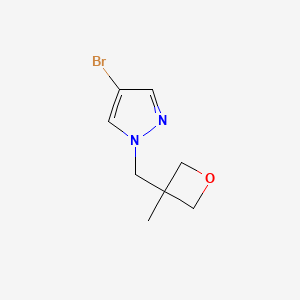

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-2-azabicyclo[2.2.2]octane-6-one](/img/structure/B1445184.png)